tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate
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Overview
Description
tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a brominated pyridine ring, and a nitro group. Its molecular formula is C14H20BrN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-3-nitropyridine with 2-(tert-butoxycarbonylamino)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (dichloromethane, tetrahydrofuran).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives at the carbamate group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated and nitro-substituted pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The bromine and nitro groups in the pyridine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The carbamate group may also participate in covalent bonding with nucleophilic sites in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Similar structure with a thiophene ring instead of a pyridine ring.
tert-Butyl 3-bromopropylcarbamate: Contains a bromopropyl group instead of a bromopyridine group.
Uniqueness
tert-butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(isopropyl)carbamate is unique due to the presence of both bromine and nitro groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-3-nitropyridin-2-yl)oxyethyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O5/c1-10(2)18(14(20)24-15(3,4)5)6-7-23-13-12(19(21)22)8-11(16)9-17-13/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWXAXXXKXSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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